(2-Methylbenzyl)hydrazine hydrochloride
Overview
Description
(2-Methylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.655 Da .
Molecular Structure Analysis
The SMILES string for (2-Methylbenzyl)hydrazine hydrochloride is NNCC1=C(C=CC=C1)C.Cl . This string represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
(2-Methylbenzyl)hydrazine hydrochloride is a solid . The compound is non-combustible .Scientific Research Applications
Chemical Reactivity and Molecular Structure
(2-Methylbenzyl)hydrazine hydrochloride and its derivatives have been studied for their chemical reactivities and molecular structures. For example, Kurihara et al. (1975) explored the molecular structure and chemical reactivities of condensation products of substituted benzylidenacetylacetone with hydrazine dihydrochloride. They investigated various derivatives and their behaviors under different chemical conditions, providing insights into the compound's structural and reactive properties (Kurihara et al., 1975).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of (2-Methylbenzyl)hydrazine hydrochloride have been a subject of research. Li et al. (2011) synthesized a new hydrazine ligand and its oxovanadium(V) complex, which were characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. These studies contribute to understanding the compound's potential applications in various fields (Li et al., 2011).
Inhibition of Enzymatic Activities
The potential of (2-Methylbenzyl)hydrazine hydrochloride derivatives as enzyme inhibitors has been explored. Lightcap and Silverman (1996) found that certain hydrazine analogues, such as (3-Hydroxybenzyl)hydrazine, are potent inhibitors of γ-aminobutyric acid aminotransferase, an enzyme relevant in neurotransmitter regulation (Lightcap & Silverman, 1996).
Antidepressant Potential
Research into the antidepressant potential of related compounds has been conducted. For instance, Gylys et al. (1963) studied 2-Methyl-3-piperidinopyrazine, a compound related to hydrazine derivatives, for its potential antidepressant effects (Gylys et al., 1963).
Applications in Material Science
The compound and its derivatives have applications in material science as well. Tayamon et al. (2013) isolated and characterized 2,5-Bis(4-methylbenzylthio)-1,3,4-thiadiazole, which has potential applications in the field of material science due to its unique structural properties (Tayamon et al., 2013).
Antifungal and Antimicrobial Properties
The antifungal and antimicrobial properties of (2-Methylbenzyl)hydrazine hydrochloride derivatives have been a focus in some studies. Saeed et al. (2017) synthesized N,N'-di(2-hydroxybenzylidene)hydrazine, which showed biological activity, potentially including antifungal and antimicrobial properties (Saeed et al., 2017).
Mechanistic and Kinetic Studies
The mechanisms and kinetics of reactions involving hydrazine derivatives have been studied to understand their chemical behavior. Nordin et al. (2016) conducted kinetic and computational studies on the hydrazination of certain compounds, revealing insights into the reaction mechanisms of hydrazine derivatives (Nordin et al., 2016).
Safety and Hazards
Mechanism of Action
Target of action
Hydrazine derivatives often act as nucleophiles, reacting with electrophilic sites in various molecules .
Mode of action
They can react with aldehydes and ketones to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical pathways
The formation of hydrazones can be part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones to alkanes .
Pharmacokinetics
Hydrazine, a related compound, is known to be rapidly absorbed and distributed throughout the body when ingested .
Result of action
The reaction of hydrazine derivatives with aldehydes and ketones can result in the formation of hydrazones .
Action environment
Factors such as ph and temperature can influence the reactivity of hydrazine derivatives .
properties
IUPAC Name |
(2-methylphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPCXFREQZQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655361 | |
Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1059626-06-0 | |
Record name | Hydrazine, [(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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